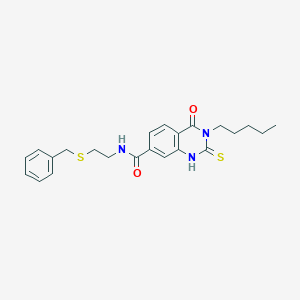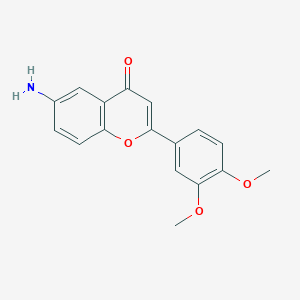![molecular formula C15H15N3O4 B11457617 4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11457617.png)
4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a unique combination of benzodioxole and pyrazolopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with methoxyacetic acid under acidic conditions to form the benzodioxole ring.
Synthesis of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and pyridine carboxylic acids, under high-temperature conditions.
Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole and pyrazolopyridine moieties through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: Lacks the methyl group at the 1-position.
4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-ONE: Has a different position of the carbonyl group.
Uniqueness
The presence of both the benzodioxole and pyrazolopyridine moieties in 4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE contributes to its unique chemical and biological properties. The methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
4-(7-methoxy-1,3-benzodioxol-5-yl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H15N3O4/c1-18-15-10(6-16-18)9(5-13(19)17-15)8-3-11(20-2)14-12(4-8)21-7-22-14/h3-4,6,9H,5,7H2,1-2H3,(H,17,19) |
InChI Key |
UMIYZFVVEMXKFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CC(=O)N2)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11457539.png)
![Ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11457550.png)

![2-[(4-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11457562.png)
![4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11457563.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide](/img/structure/B11457575.png)
![(3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11457579.png)
![2-({5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethanone](/img/structure/B11457585.png)
![7,8-dimethoxy-3-thioxo-2-[3-(trifluoromethyl)phenyl]-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11457594.png)
![N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11457599.png)
![2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11457606.png)
![4-ethyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11457610.png)
![N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11457612.png)
